molecular formula C7H10BrF3 B2484400 1-(Bromomethyl)-2-(trifluoromethyl)cyclopentane CAS No. 2172052-28-5

1-(Bromomethyl)-2-(trifluoromethyl)cyclopentane

Cat. No.: B2484400
CAS No.: 2172052-28-5
M. Wt: 231.056
InChI Key: KHYZJGBZPDHLSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Bromomethyl)-2-(trifluoromethyl)cyclopentane is a useful research compound. Its molecular formula is C7H10BrF3 and its molecular weight is 231.056. The purity is usually 95%.
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Scientific Research Applications

Cyclopentanone and Its Derivatives

Cyclopentanone is a key intermediate in synthesizing various compounds, showcasing the significance of cyclopentane derivatives in chemical synthesis. A review on the catalytic transformation of biomass-derived furfurals to cyclopentanones highlights the conversion of furfural to cyclopentanone, a crucial petrochemical intermediate for synthesizing a wide range of compounds with commercial prospects. This transformation is vital for biorefineries, aiming to produce petrochemicals from renewable resources, indicating the potential for environmental sustainability and innovation in chemical synthesis (Dutta & Bhat, 2021).

Applications in Material Science and Environmental Protection

Novel brominated flame retardants (NBFRs), including derivatives of brominated cyclopentane, are extensively studied for their occurrence in the environment and potential risks. The review underscores the importance of understanding the environmental impact and applications of brominated compounds in consumer goods and industrial applications, highlighting the need for further research on their occurrence, fate, and toxicity (Zuiderveen, Slootweg, & de Boer, 2020).

Chemical Synthesis and Drug Development

The synthesis of isoprostanes, neuroprostanes, and phytoprostanes from glucose, leading to chiral cyclopentane rings, illustrates the complexity and versatility of cyclopentane derivatives in drug development and chemical synthesis. This process allows for the control of cyclization outcomes, yielding precursors for a wide range of biologically active compounds (Durand et al., 2004).

Safety and Hazards

The safety data sheet for a similar compound, “(Trifluoromethyl)cyclopentane-1-carboxylic acid”, indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . Similar precautions may apply to “1-(Bromomethyl)-2-(trifluoromethyl)cyclopentane”.

Properties

IUPAC Name

1-(bromomethyl)-2-(trifluoromethyl)cyclopentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrF3/c8-4-5-2-1-3-6(5)7(9,10)11/h5-6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHYZJGBZPDHLSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)C(F)(F)F)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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